molecular formula C20H25NO2 B11196645 4,4-Dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione

4,4-Dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione

Cat. No.: B11196645
M. Wt: 311.4 g/mol
InChI Key: SCAAQQCXCDRCDW-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione typically involves multi-step organic reactions. The process often starts with the preparation of the cyclohexane and pyridoquinoline precursors, followed by a spirocyclization reaction to form the spirocyclic core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the spirocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,4-Dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione is unique due to its spirocyclic structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

5',5'-dimethylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione

InChI

InChI=1S/C20H25NO2/c1-19(2)12-17(22)20(18(23)13-19)11-14-7-3-4-8-15(14)21-10-6-5-9-16(20)21/h3-4,7-8,16H,5-6,9-13H2,1-2H3

InChI Key

SCAAQQCXCDRCDW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2(CC3=CC=CC=C3N4C2CCCC4)C(=O)C1)C

Origin of Product

United States

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